molecular formula C8H13NO3 B14200334 1-Butoxypyrrolidine-2,5-dione CAS No. 915379-05-4

1-Butoxypyrrolidine-2,5-dione

Cat. No.: B14200334
CAS No.: 915379-05-4
M. Wt: 171.19 g/mol
InChI Key: RISNFTILCYTNOD-UHFFFAOYSA-N
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Description

1-Butoxypyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a butoxy substituent at the N1 position of the heterocyclic core. Pyrrolidine-2,5-diones (also known as succinimides) are structurally defined by a five-membered ring containing two ketone groups at positions 2 and 5. This compound class is frequently investigated for applications in medicinal chemistry, including antiviral and receptor-targeted therapies.

Properties

IUPAC Name

1-butoxypyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-6-12-9-7(10)4-5-8(9)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISNFTILCYTNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738211
Record name 1-Butoxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915379-05-4
Record name 1-Butoxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-butoxypyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of succinimide with butanol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as specific pH levels and temperatures, to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Butoxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-Butoxypyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research has shown its potential in developing new therapeutic agents for diseases such as cancer and bacterial infections.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-butoxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrrolidine-2,5-dione derivatives exhibit diverse bioactivities depending on their substituents. Key structural analogs and their properties are summarized below:

Compound Name/Structure Substituent at N1 Position Key Properties/Applications Source
1-Butoxypyrrolidine-2,5-dione Butoxy group (-O-C₄H₉) Enhanced lipophilicity; potential antiviral activity (inferred from analogs)
1-Iodopyrrolidine-2,5-dione Iodo group (-I) Halogenation reagent in organic synthesis; limited toxicological data
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 3-Methoxyphenethyl group Anticonvulsant activity; tyrosinase inhibition
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives Indole moiety High affinity for 5-HT1A and serotonin transporters (SERT)
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Benzylidene and isobutyl groups Antiviral activity (IC₅₀ = 28.9 ± 2.2 μM vs. H1N1)

Key Observations :

  • Lipophilicity : The butoxy group increases membrane permeability compared to smaller substituents (e.g., methoxy or halogen groups).
  • Bioactivity : Aryl substituents (e.g., benzylidene, indolyl) enhance receptor-binding affinity, while alkyl chains (e.g., butoxy, isobutyl) may improve metabolic stability .
  • Chemical Reactivity : Halogenated derivatives (e.g., 1-iodo) are pivotal in synthesis but pose safety concerns due to reactivity .
Antiviral Activity
Neurological Targets

Derivatives with arylpiperazine or indole moieties exhibit high affinity for 5-HT1A receptors and serotonin transporters (SERT). For example, meta-CF₃ and ortho-OCH₃ substituents on pyrrolidine-2,5-dione frameworks showed comparable 5-HT1A binding to classical ligands, while reducing 5-HT2A affinity .

Enzyme Inhibition

1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione and related analogs display tyrosinase inhibitory activity, relevant for treating hyperpigmentation disorders .

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